molecular formula C17H23N3O4S B2451140 (3-(isobutylsulfonyl)azetidin-1-yl)(3-methoxy-2-methyl-2H-indazol-6-yl)methanone CAS No. 1797177-75-3

(3-(isobutylsulfonyl)azetidin-1-yl)(3-methoxy-2-methyl-2H-indazol-6-yl)methanone

Cat. No. B2451140
CAS RN: 1797177-75-3
M. Wt: 365.45
InChI Key: FPUPTVKWOLCNBQ-UHFFFAOYSA-N
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Description

“(3-(isobutylsulfonyl)azetidin-1-yl)(3-methoxy-2-methyl-2H-indazol-6-yl)methanone” is a complex organic compound that contains several functional groups and rings, including an azetidine ring, an indazole ring, a methoxy group, and an isobutylsulfonyl group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups and rings. The azetidine ring is a four-membered ring with one nitrogen atom, and the indazole ring is a fused six-membered and five-membered ring system with two nitrogen atoms .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the reactivity of its functional groups. For example, the azetidine ring might undergo ring-opening reactions, and the indazole ring might undergo electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and rings. For example, the presence of the polar sulfonyl and methoxy groups might increase its solubility in polar solvents .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

  • Studies have explored synthetic pathways and reactions involving azetidinone derivatives, demonstrating their potential as intermediates in the synthesis of complex molecules. For example, the photodenitrogenation of certain azetidinone compounds has been examined, revealing pathways that produce aziridinones and other products useful in synthetic chemistry (Quast & Seiferling, 1982). Similarly, research into the stereoselective synthesis of carbapenem intermediates from hydroxybutyric acid highlights the role of azetidinones in generating antibiotics (Kobayashi, Ito, & Terashima, 1992).

Catalytic Applications and Enantioselective Synthesis

  • Azetidinone derivatives have been evaluated for their effectiveness in catalytic asymmetric synthesis. For instance, N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol, a compound related to azetidinones, has been used for the catalytic asymmetric addition of organozinc reagents to aldehydes, achieving high enantioselectivities (Wang et al., 2008).

Metabolism and Drug Development

  • The metabolism of strained azetidinone rings has been studied, particularly in the context of drug development. One study focused on the metabolism of a specific azetidinone derivative, revealing insights into its metabolic pathways and the role of enzymes like glutathione S-transferases in its biotransformation (Li et al., 2019).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many indazole-containing compounds have medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .

properties

IUPAC Name

(3-methoxy-2-methylindazol-6-yl)-[3-(2-methylpropylsulfonyl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O4S/c1-11(2)10-25(22,23)13-8-20(9-13)16(21)12-5-6-14-15(7-12)18-19(3)17(14)24-4/h5-7,11,13H,8-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPUPTVKWOLCNBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1CN(C1)C(=O)C2=CC3=NN(C(=C3C=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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